

Cyclohexanecarbonitrile: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexanecarbonitrile**

Cat. No.: **B123593**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of **cyclohexanecarbonitrile**, a key intermediate in the chemical and pharmaceutical industries. This document outlines the core physicochemical properties, details the experimental methodologies for their determination, and illustrates a common synthetic pathway.

Physicochemical Data of Cyclohexanecarbonitrile

The melting and boiling points are critical physical constants for the identification and purity assessment of **cyclohexanecarbonitrile**. These properties are summarized in the table below.

Property	Value	Conditions
Melting Point	11 °C	Standard Pressure
Boiling Point	75-76 °C	16 mmHg
Boiling Point	117-119 °C	90 mmHg[1]
Boiling Point	189-191 °C	Standard Pressure[2][3]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization of **cyclohexanecarbonitrile**. The following sections detail standardized laboratory procedures for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range. The capillary method is a common and reliable technique for this determination.[1][4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
- Capillary tubes (sealed at one end)[4]
- Thermometer
- Sample of **cyclohexanecarbonitrile** (in solid form, which may require cooling below its melting point)

Procedure:

- Sample Preparation: A small amount of solid **cyclohexanecarbonitrile** is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end.[2]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[4]
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[4] For a pure compound, this range should be narrow (0.5-1.0 °C).[4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[\[5\]](#) This property can be determined by several methods, including micro-boiling point determination using a Thiele tube or a Mel-Temp apparatus, or through distillation.

Micro-Boiling Point Determination (Capillary Method):

Apparatus:

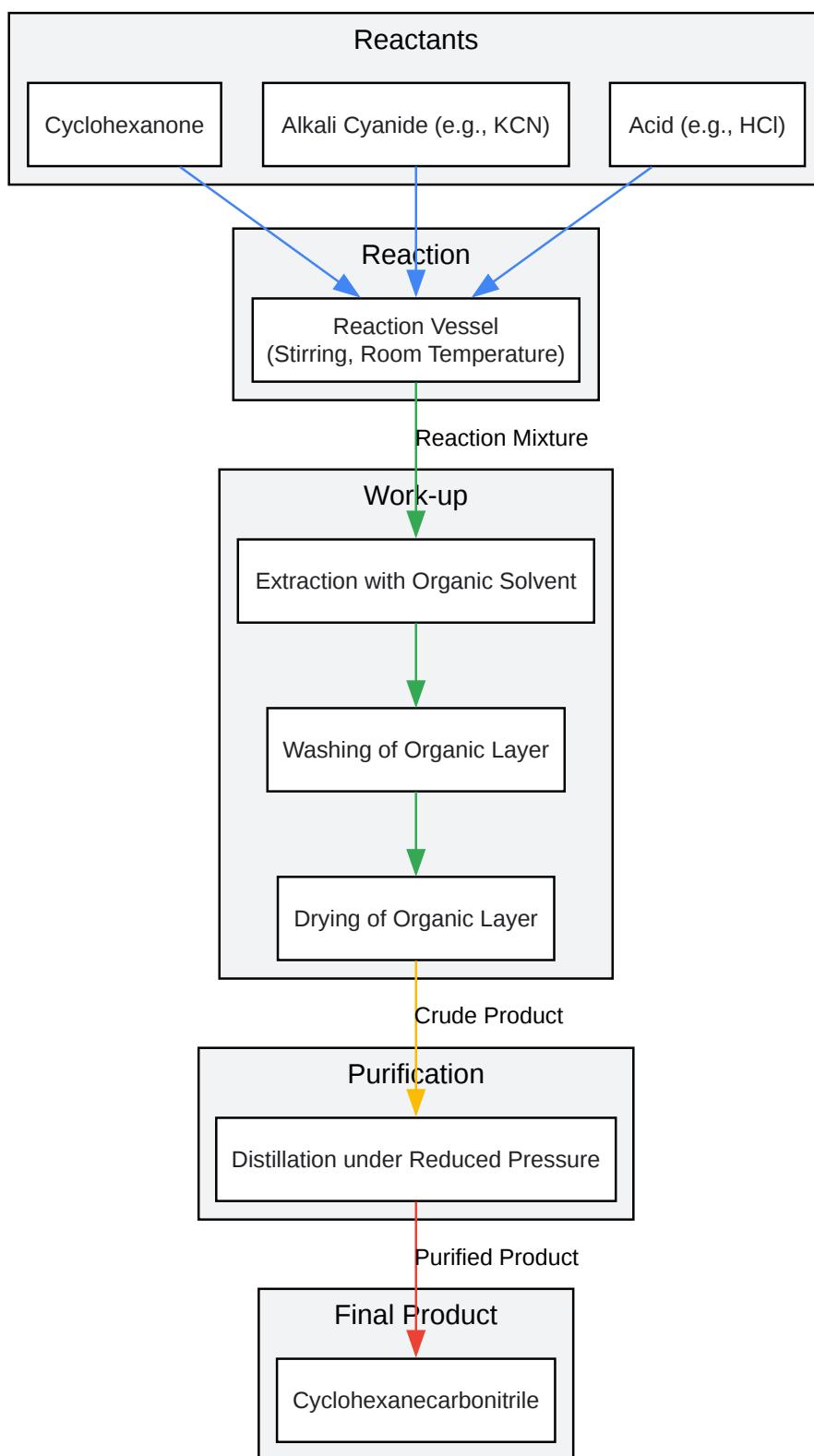
- Thiele tube or Mel-Temp apparatus[\[6\]](#)
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Liquid sample of **cyclohexanecarbonitrile**

Procedure:

- Sample Preparation: A small amount of liquid **cyclohexanecarbonitrile** is placed in the small test tube. A capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or in the heating block of a Mel-Temp apparatus.[\[7\]](#)
- Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[\[7\]](#)

Distillation Method:

Apparatus:


- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle

Procedure:

- Apparatus Setup: The distillation apparatus is assembled with the liquid **cyclohexanecarbonitrile** in the distillation flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation flask.
- Heating: The liquid is heated to a boil.
- Observation: The temperature is recorded when the vapor is in equilibrium with the boiling liquid, indicated by a stable temperature reading on the thermometer as the vapor passes into the condenser. This stable temperature is the boiling point.[8][9]

Synthesis of Cyclohexanecarbonitrile

Cyclohexanecarbonitrile is an important intermediate in various chemical syntheses.[10] One common laboratory-scale synthesis involves the reaction of cyclohexanone with an alkali cyanide. The following diagram illustrates a generalized workflow for such a synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **cyclohexanecarbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. scribd.com [scribd.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. accessengineeringlibrary.com [accessengineeringlibrary.com]
- 6. phillysim.org [phillysim.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. scirp.org [scirp.org]
- To cite this document: BenchChem. [Cyclohexanecarbonitrile: A Technical Guide to its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123593#boiling-and-melting-point-of-cyclohexanecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com